(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid
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Overview
Description
(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its influence on the biological activity of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a suitable precursor under controlled conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.
Scientific Research Applications
(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to the modulation of specific biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in similar applications.
Trifluoromethyltrimethylsilane: Used as a reagent in trifluoromethylation reactions.
Sodium trifluoroacetate: Employed in trifluoromethylation of aromatic compounds .
Uniqueness
(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
533931-72-5 |
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Molecular Formula |
C10H9F3O5S |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
(2S)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H9F3O5S/c1-6(9(14)15)7-2-4-8(5-3-7)18-19(16,17)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1 |
InChI Key |
NHVNEQGTEVFGPL-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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